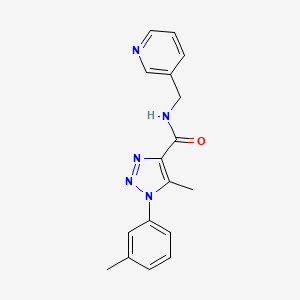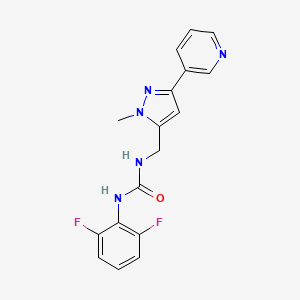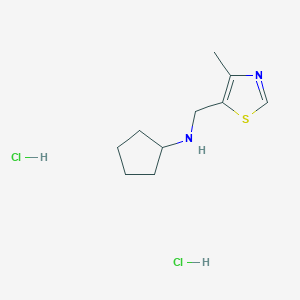
N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride, also known as MTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MTA is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which involves thiazole derivatives, explored their antimicrobial and cytotoxic activity. This research demonstrated that certain compounds exhibited good antibacterial activity, while others showed promising cytotoxic activity in vitro, indicating their potential application in developing new antimicrobial agents (Noolvi et al., 2014).
Antidepressant Effect Synthesis
Another study focused on the synthesis of chlorinated tetracyclic compounds, investigating their potential antidepressant effect in mice. This research is particularly interesting for its exploration of novel compounds with potential applications in treating depression. The compounds synthesized showed significant antidepressant effects, suggesting the therapeutic potential of such structures (Karama et al., 2016).
Anticancer Agents Development
Research into thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents highlighted the pharmacological potential of thiazole derivatives. This study synthesized a series of compounds and evaluated them as anticancer agents, with some showing promising results against specific cancer cell lines, underscoring the importance of thiazole derivatives in developing new anticancer therapies (Gomha et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.2ClH/c1-8-10(13-7-12-8)6-11-9-4-2-3-5-9;;/h7,9,11H,2-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQFRTNDEUHQGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC2CCCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

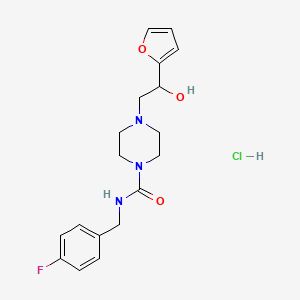
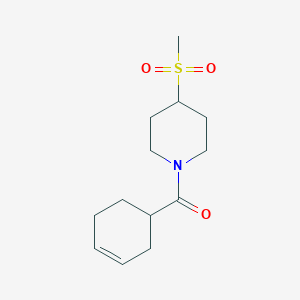
![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)
![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)
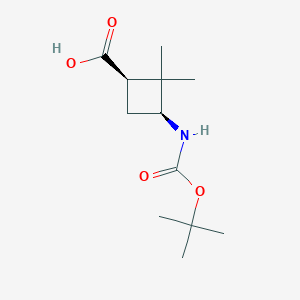
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

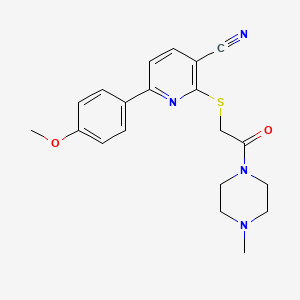
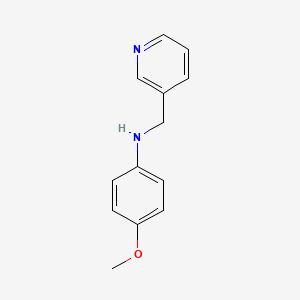
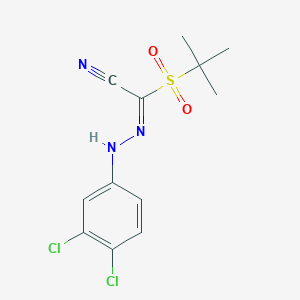
![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)
